methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H20ClN5O5 and its molecular weight is 493.9. The purity is usually 95%.
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Biological Activity
Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazopurines and is characterized by its unique structural features that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C24H21N5O5, and it has a molecular weight of 459.5 g/mol. The IUPAC name reflects its intricate structure, which includes a methoxyphenyl group and an imidazo[2,1-f]purine core.
Property | Value |
---|---|
Molecular Formula | C24H21N5O5 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | This compound |
InChI Key | UNUBBWNPRWXJQK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Studies suggest that it may act as an antagonist at specific adenosine receptors, particularly the A3 receptor subtype. This interaction could lead to modulation of cellular signaling pathways involved in inflammation and tumor growth.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Preliminary assays indicate effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Experimental models have indicated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-f]purines exhibit selective cytotoxicity against cancer cells while sparing normal cells. The study highlighted the importance of substituents in enhancing potency against specific cancer types .
- Antimicrobial Activity : Research published in Pharmaceutical Biology reported on a series of imidazo[2,1-f]purine derivatives showing promising activity against resistant bacterial strains. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy .
- Inflammation Model : A study in Biochemical Pharmacology investigated the anti-inflammatory properties of related compounds and found that they effectively downregulated TNF-alpha levels in macrophage cultures .
Properties
CAS No. |
886900-31-8 |
---|---|
Molecular Formula |
C24H20ClN5O5 |
Molecular Weight |
493.9 |
IUPAC Name |
methyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H20ClN5O5/c1-27-21-20(22(32)29(24(27)33)13-19(31)35-3)28-12-17(14-7-5-4-6-8-14)30(23(28)26-21)16-11-15(25)9-10-18(16)34-2/h4-12H,13H2,1-3H3 |
InChI Key |
DNTSWOJGGSIXDY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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